

# spectroscopic data (NMR, IR) of 4-((tert-Butoxycarbonyl)amino)nicotinic acid

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## Compound of Interest

Compound Name: 4-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1322660

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An In-depth Technical Guide on the Spectroscopic Data of **4-((tert-Butoxycarbonyl)amino)nicotinic Acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-((tert-Butoxycarbonyl)amino)nicotinic acid**, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

## Introduction

**4-((tert-Butoxycarbonyl)amino)nicotinic acid**, also known as 4-Boc-aminonicotinic acid, is a derivative of nicotinic acid, a member of the vitamin B3 family. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for subsequent reactions.

## Spectroscopic Data

While comprehensive, publicly available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectra for **4-((tert-Butoxycarbonyl)amino)nicotinic acid** are not readily found in peer-reviewed journals, data can be inferred from related compounds and is often generated during synthesis. Commercial suppliers confirm the identity and purity of this compound, often by NMR, indicating that such data is routinely collected in industrial settings. For research purposes, it is standard practice to acquire this data upon synthesis or purchase.

## Predicted Spectroscopic Data

Based on the structure of **4-((tert-Butoxycarbonyl)amino)nicotinic acid**, the expected spectral characteristics are outlined below. These predictions are based on standard chemical shift and infrared absorption frequency tables and comparison with analogous structures.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

| Protons                   | Chemical Shift ( $\delta$ ) ppm<br>(Predicted) | Multiplicity |
|---------------------------|--|--------------|
| $\text{C}(\text{CH}_3)_3$ | ~1.5   | s            |
| Ar-H                      | ~7.5 - 8.5                                     | m            |
| NH                        | ~9.0 - 10.0                                    | br s         |
| COOH                      | ~12.0 - 13.0                                   | br s         |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

| Carbon Atom                      | Chemical Shift ( $\delta$ ) ppm (Predicted) |
|----------------------------------|---|
| C(CH <sub>3</sub> ) <sub>3</sub> | ~28   |
| C(CH <sub>3</sub> ) <sub>3</sub> | ~80   |
| Aromatic C                       | ~110 - 150                                  |
| C=O (Boc)                        | ~155  |
| C=O (Acid)                       | ~170  |

Table 3: Predicted FT-IR Spectral Data

| Functional Group       | Wavenumber (cm <sup>-1</sup> ) (Predicted) |
|------------------------|--|
| O-H (Carboxylic Acid)  | 2500-3300 (broad)                          |
| N-H (Amine)            | 3200-3400                                  |
| C-H (sp <sup>3</sup> ) | 2850-3000                                  |
| C=O (Carboxylic Acid)  | 1700-1725                                  |
| C=O (Boc)              | 1680-1700                                  |
| C=C, C=N (Aromatic)    | 1450-1600                                  |

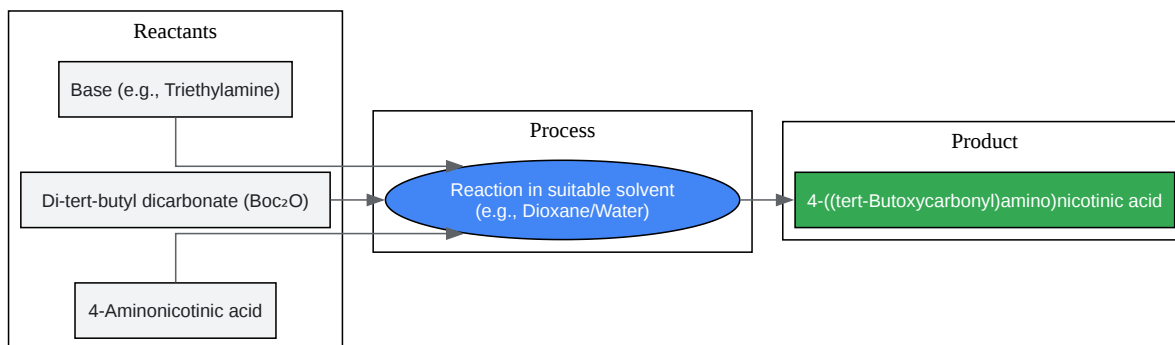
## Experimental Protocols

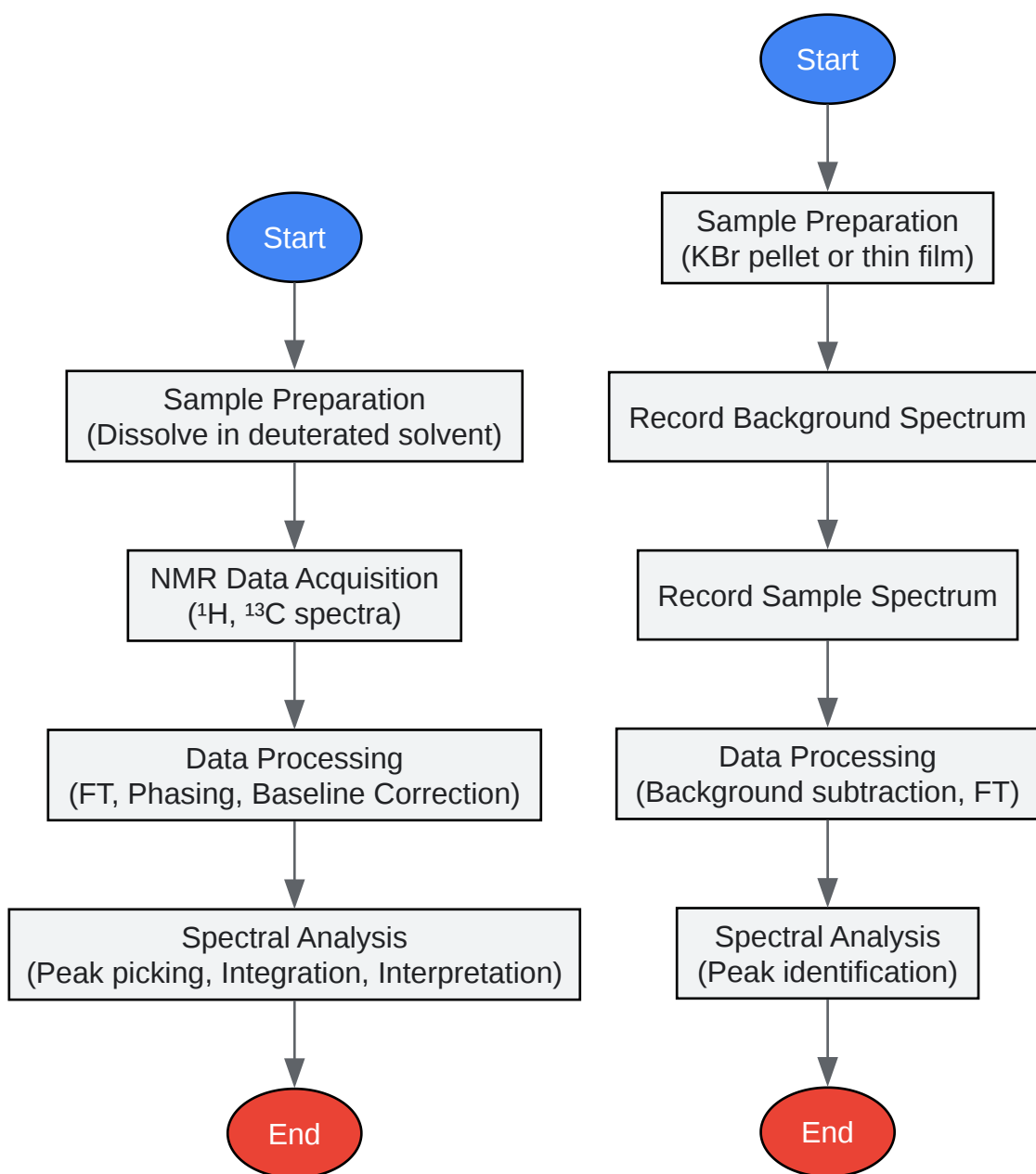
Detailed experimental protocols for the synthesis and spectroscopic analysis of **4-((tert-Butoxycarbonyl)amino)nicotinic acid** are not explicitly detailed in publicly accessible literature. However, general procedures for the Boc-protection of aminopyridines and standard techniques for acquiring NMR and IR spectra are well-established.

## General Synthesis of 4-((tert-Butoxycarbonyl)amino)nicotinic acid

A plausible synthetic route involves the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a suitable base.

Diagram 1: Proposed Synthesis of **4-((tert-Butoxycarbonyl)amino)nicotinic acid**





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